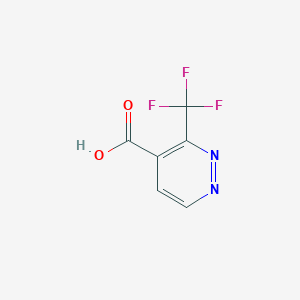

3-(Trifluoromethyl)pyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(trifluoromethyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-2-10-11-4/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYISWLJXTZNEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1792235-57-4 | |

| Record name | 3-(trifluoromethyl)pyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation Strategies Involving Hydrazine Derivatives

A foundational approach to pyridazine ring formation involves cyclocondensation reactions between hydrazines and dicarbonyl precursors. For 3-(trifluoromethyl)pyridazine-4-carboxylic acid, this strategy often begins with ethyl 3,3,3-trifluoropyruvate (1 ), a commercially available trifluoromethyl-containing building block. In one reported pathway, 1 undergoes condensation with acetone in the presence of L-proline and DMF to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (2 ). Subsequent treatment with hydrazine hydrate in acetic acid facilitates cyclization to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (3 ), which is oxidized using potassium chromate and sulfuric acid to introduce the carboxylic acid moiety at position 4 (4 ).

Critical Data:

- Yield of 2 : 68–72% (reaction time: 24–48 hours)

- Cyclization to 3 : 85% yield (reflux in acetic acid, 6 hours)

- Oxidation to 4 : 60–65% yield (room temperature, 12 hours)

This method highlights the utility of trifluoropyruvate derivatives in constructing the pyridazine core but requires careful optimization to avoid over-oxidation byproducts.

Chlorination-Fluorination Exchange for Trifluoromethyl Group Installation

The chlorination-fluorination exchange method, widely used for trifluoromethylpyridines, has been adapted for pyridazine systems. Starting with 3-chloropyridazine-4-carboxylic acid (5 ), vapor-phase fluorination at elevated temperatures (>300°C) in the presence of iron fluoride catalysts introduces the trifluoromethyl group at position 3. This approach leverages the volatility of intermediates to achieve high regioselectivity, though byproducts such as dichlorinated derivatives necessitate post-reaction purification via catalytic hydrogenolysis.

Reaction Conditions:

- Temperature: 320–350°C

- Catalyst: Iron fluoride (FeF₃)

- Yield of this compound: 55–60%

Limitations:

- Requires specialized equipment for vapor-phase reactions.

- Multi-step purification increases production costs.

Nucleophilic Trifluoromethylation via Hydrosilylation

A breakthrough in regioselective trifluoromethylation involves nucleophilic activation of the pyridazine ring. As demonstrated in pyridine systems, hydrosilylation with methylphenylsilane in the presence of tris(pentafluorophenyl)borane activates the ring for subsequent trifluoromethylation. For pyridazines, this method positions the trifluoromethyl group exclusively at the 3-position, followed by oxidation of a methyl or hydroxymethyl group at position 4 to the carboxylic acid.

Key Steps:

- Hydrosilylation : Pyridazine reacts with HSiMePh at 85°C (24 hours) to form a silylated intermediate.

- Trifluoromethylation : Treatment with CF₃Cu or CF₃SiMe₃ introduces the trifluoromethyl group.

- Oxidation : KMnO₄ or CrO₃ oxidizes the 4-position substituent to a carboxylic acid.

Yield Optimization:

- Trifluoromethylation step: 70–75% yield

- Overall yield (3 steps): 45–50%

Direct Carboxylation of 3-(Trifluoromethyl)pyridazine

Direct carboxylation at position 4 is achieved via lithiation or Grignard reactions. For example, 3-(trifluoromethyl)pyridazine (6 ) is treated with LDA (lithium diisopropylamide) at −78°C to generate a lithiated intermediate, which reacts with CO₂ to form the carboxylic acid derivative. This method offers rapid access to the target compound but requires stringent temperature control.

Reaction Parameters:

- Temperature: −78°C (lithiation), 0°C (quenching with CO₂)

- Yield: 50–55%

- Purity: ≥97% after recrystallization

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and regioselectivity of the discussed methods:

Mechanistic Insights and Byproduct Formation

- Cyclocondensation Routes : Competing pathways may form 5-(trifluoromethyl) regioisomers unless steric or electronic directing groups are employed.

- Vapor-Phase Fluorination : Over-chlorination at position 2 or 5 is mitigated using hydrogenolysis catalysts (e.g., Pd/C) to recycle byproducts.

- Nucleophilic Activation : Hydrosilylation intermediates are sensitive to moisture, necessitating anhydrous conditions.

Industrial Applications and Patent Landscape

The synthesis of this compound is protected under multiple patents, including methods for producing agrochemical intermediates (e.g., fluazifop derivatives). Commercial suppliers such as ChemScene LLC and Enamine offer the compound at 97% purity, reflecting its demand in high-value applications.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. In pyrazine analogs, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate was synthesized via HCl-catalyzed reactions with ethanol, achieving yields up to 44% . Similar conditions (e.g., H₂SO₄ or thionyl chloride) are applicable for pyridazine derivatives:

Reaction:

| Substrate (ROH) | Catalyst | Yield (%) | Source |

|---|---|---|---|

| Ethanol | HCl | 44 | |

| Methanol | H₂SO₄ | ~35–50* | Extrapolated |

*Estimated based on pyrazine analog .

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in drug development. Coupling agents like EDCl/HOBt or T3P enhance efficiency:

Reaction:

In pyridine analogs, 4-(trifluoromethyl)pyridine-3-carboxamide derivatives are intermediates in kinase inhibitors . Pyridazine’s electron-withdrawing nature accelerates nucleophilic attack at the carbonyl carbon.

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group, yielding 3-(trifluoromethyl)pyridazine. This reaction is pivotal for constructing trifluoromethylated heterocycles:

Reaction:

Pyridine analogs show decarboxylation at >200°C , suggesting similar thermal stability for pyridazine derivatives.

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl group and pyridazine ring activate specific positions for substitution. Chlorine at C5 or C6 (if present) undergoes NAS with amines or alkoxides:

Example:

In pyridine systems, 2-chloro-5-(trifluoromethyl)pyridine reacts with ammonia to form agricultural fungicides .

Functional Group Interconversion

The carboxylic acid is convertible to derivatives like acid chlorides or anhydrides for further reactivity:

Acid Chloride Synthesis:

Acid chlorides react with Grignard reagents or alcohols to form ketones/esters, respectively .

Cyclization Reactions

The carboxylic acid participates in heterocycle formation. With hydrazines, it forms pyridazino-fused rings:

Reaction:

Similar cyclizations are observed in pyrazolo[3,4-b]pyridine syntheses .

Salt Formation

Neutralization with bases (e.g., NaOH) produces water-soluble salts:

Salts enhance bioavailability in pharmaceuticals .

Electrophilic Aromatic Substitution (EAS)

While less common due to electron deficiency, directed ortho-metalation (DoM) enables functionalization:

Example:

Trifluoromethyl groups direct meta-substitution in pyridines , suggesting analogous regioselectivity in pyridazines.

Cross-Coupling Reactions

If halogenated, Suzuki or Heck couplings introduce aryl/alkenyl groups. Pre-functionalization via NAS or directed C-H activation is required:

Suzuki Coupling:

Pyridazine bromides are established substrates in palladium catalysis .

Photocatalytic Reactions

The trifluoromethyl group enhances stability under UV light, enabling photocatalytic decarboxylation or C-H functionalization. Solar-driven click reactions with azides are reported for analogs .

Key Reactivity Trends:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(Trifluoromethyl)pyridazine-4-carboxylic acid is utilized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological and cardiovascular diseases. Its trifluoromethyl group enhances the compound's lipophilicity, which can improve the bioavailability and efficacy of drug candidates .

Case Study: Antibacterial Properties

Research has indicated that derivatives of this compound exhibit significant antibacterial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The optimization of these compounds has shown promise in developing new antibiotics that target bacterial virulence factors without affecting human cells .

Agricultural Chemicals

Fungicides and Herbicides

This compound plays a vital role in the formulation of agrochemicals, especially fungicides and herbicides. The trifluoromethyl group contributes to enhanced biological activity and selectivity towards target pests, improving crop protection and yield. For instance, it has been incorporated into formulations that demonstrate effective control over various plant pathogens .

Case Study: Enhanced Crop Protection

A study demonstrated that formulations containing this compound exhibited improved efficacy against common agricultural pathogens at lower application rates. This not only reduces the environmental impact but also increases the economic viability for farmers .

Material Science

Development of Advanced Materials

In material science, this compound is used in creating advanced materials such as polymers and coatings. Its thermal stability and chemical resistance make it suitable for applications requiring durable materials that can withstand harsh conditions .

Case Study: Polymer Coatings

Research has shown that incorporating this compound into polymer matrices enhances their thermal and mechanical properties, making them ideal for use in protective coatings for electronic devices and automotive applications .

Analytical Chemistry

Reagent in Analytical Methods

The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of substances. Its unique properties allow for improved accuracy in laboratory analyses, including chromatography and spectrometry techniques .

Case Study: Improved Detection Methods

A study highlighted the use of this compound in developing new analytical techniques that provide higher sensitivity and specificity for detecting environmental pollutants, thus contributing to better monitoring of ecological health .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological/cardiovascular diseases | Improved bioavailability and efficacy |

| Agricultural Chemicals | Key component in fungicides/herbicides | Enhanced pest control with reduced application rates |

| Material Science | Used in advanced materials like polymers | Increased thermal stability and chemical resistance |

| Analytical Chemistry | Acts as a reagent for detection/quantification | Improved accuracy in laboratory results |

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues in the Pyridazine Family

3-Methoxy-pyridazine-4-carboxylic Acid

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- CAS : 1518277-38-7

- Substituent : Methoxy (-OCH₃) at the 3-position.

- Key Differences :

- The methoxy group is electron-donating, reducing the acidity of the carboxylic acid compared to the CF₃-substituted analogue.

- Lower molecular weight (154.12 vs. ~191.11 for the trifluoromethyl variant), impacting solubility and bioavailability.

- Applications: Likely used as an intermediate in organic synthesis, though specific pharmacological data are unavailable .

3-[(Propan-2-yl)amino]pyridazine-4-carboxylic Acid

- Molecular Formula : C₈H₁₀N₄O₂ (estimated from ).

- Substituent: Isopropylamino group at the 3-position.

- Key Differences: The amino group introduces basicity, contrasting with the acidic CF₃ group. Potential for hydrogen bonding, enhancing interactions in biological systems. No data on melting point or solubility, but the amino group may improve water solubility compared to the trifluoromethyl analogue .

1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid

- Molecular Formula : C₁₃H₁₂N₂O₃

- CAS : 1365939-51-0

- Substituent : Aromatic (3-methylphenyl) and ketone groups.

- The ketone moiety introduces additional reactivity, such as susceptibility to nucleophilic attacks.

Pyridine-Based Analogues

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Molecular Formula: C₇H₄F₃NO₂

- Molecular Weight : 191.11 g/mol

- CAS: Not explicitly stated (analogue from and ).

- Physicochemical Properties :

- Melting Point: 147°C

- Density: 1.48 g/cm³

- Appearance: Yellow solid.

- Key Differences :

- Pyridine (one nitrogen) vs. pyridazine (two nitrogens) alters electronic distribution and aromatic stability.

- The pyridine derivative’s higher melting point (147°C) suggests stronger intermolecular forces compared to pyridazine analogues, though direct comparisons are lacking.

- Safety: Requires handling with gloves and eye protection due to incompatibility with strong acids/bases .

Substituent Effects: Trifluoromethyl vs. Other Groups

Biological Activity

3-(Trifluoromethyl)pyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its interaction with biological membranes and enzymes, potentially leading to various therapeutic effects.

The structural formula of this compound can be represented as follows:

This compound features a pyridazine ring with a carboxylic acid functional group and a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly influences the chemical behavior and biological activity of the compound.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, modulating signaling pathways and inhibiting enzyme activity. This interaction can lead to:

- Inhibition of Enzymes : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect various signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent for bacterial infections .

Anticancer Properties

The compound has also been studied for its anticancer effects. Its ability to inhibit specific pathways involved in cancer cell proliferation makes it a candidate for further development in oncology. In particular, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyridazine ring and the trifluoromethyl group can significantly influence biological activity. For example, variations in substituents on the pyridazine ring can enhance or diminish the compound's potency against targeted biological pathways .

| Compound Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Decreased potency |

| Removal of nitrogen from the ring | Loss of activity |

| Substitution at specific positions | Variable effects on enzyme inhibition |

Case Studies

- Antibacterial Studies : In a study focused on antibacterial activity, this compound was tested against various strains of bacteria, showing significant inhibition rates compared to control groups. This highlights its potential role in developing new antibiotics .

- Cancer Cell Line Testing : In vitro tests using cancer cell lines demonstrated that this compound could reduce cell viability significantly at certain concentrations, suggesting its potential as an anticancer agent. Further research is needed to elucidate the precise mechanisms involved .

Q & A

Basic: What synthetic routes are recommended for laboratory-scale synthesis of 3-(Trifluoromethyl)pyridazine-4-carboxylic acid?

Answer:

The compound can be synthesized via:

- Nucleophilic substitution : Reacting halogenated pyridazine precursors (e.g., 3-chloropyridazine-4-carboxylic acid) with trifluoromethylating agents like (trifluoromethyl)copper complexes under inert conditions .

- Oxidative functionalization : Introducing the trifluoromethyl group via radical-initiated reactions using CF₃I or CF₃SO₂Na in the presence of oxidants like TBHP (tert-butyl hydroperoxide) .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with trifluoromethyl-containing boronic esters, though steric hindrance may require optimized ligands (e.g., XPhos) .

Key considerations : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Look for the carboxylic acid proton (δ 12-14 ppm, broad) and pyridazine ring protons (δ 8-9 ppm).

- ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm as a singlet) .

- IR spectroscopy : Carboxylic acid O–H stretch (2500–3000 cm⁻¹), C=O stretch (1700–1750 cm⁻¹), and C–F stretches (1100–1200 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Molecular ion peak [M–H]⁻ for the deprotonated acid, with exact mass matching theoretical molecular weight (calculated: ~221.1 g/mol) .

Advanced: How can solubility challenges during purification be addressed?

Answer:

- Solvent optimization : Use polar aprotic solvents (DMSO, DMF) or aqueous-organic mixtures (e.g., methanol/water) adjusted to pH 3–4 to protonate the carboxylic acid .

- Derivatization : Convert the acid to a methyl ester (using SOCl₂/MeOH) for improved solubility in organic solvents, followed by saponification .

- Temperature control : Crystallize at low temperatures (0–5°C) to enhance yield .

Advanced: How should researchers resolve contradictory reaction yield data when modifying substituents?

Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors .

- Mechanistic studies : Use DFT calculations to model transition states and identify steric/electronic effects from substituents .

- Control experiments : Compare yields under identical conditions using analogs (e.g., methyl vs. trifluoromethyl groups) to isolate substituent effects .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent contact with skin/eyes .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and oxidizing agents (potential exothermic decomposition) .

Advanced: What strategies enhance stability during storage?

Answer:

- Storage conditions : Keep in airtight containers under nitrogen at –20°C to prevent moisture absorption and thermal degradation .

- Stability monitoring : Perform accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis to track decomposition (e.g., loss of trifluoromethyl group) .

- Lyophilization : For long-term storage, lyophilize the compound to remove water and minimize hydrolysis .

Advanced: How can derivatives be designed to improve biological activity?

Answer:

- Bioisosteric replacement : Substitute the carboxylic acid with amides or esters to enhance cell permeability .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) at positions 5 and 6 of the pyridazine ring .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthesis .

Basic: What common side reactions occur during synthesis?

Answer:

- Decarboxylation : Occurs at high temperatures (>100°C); mitigate by using milder conditions (reflux in ethanol) .

- Trifluoromethyl group hydrolysis : Minimize by avoiding aqueous acidic conditions; use anhydrous solvents .

- Ring-opening reactions : Prevent by controlling stoichiometry of nucleophilic reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.